

An In-depth Technical Guide to the Physical Properties of 2-Cyanobutanoic Acid

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Compound of Interest

Compound Name: 2-Cyanobutanoic acid

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This document provides a comprehensive overview of the known physical properties of **2-Cyanobutanoic acid**, a bifunctional organic compound of interest in synthetic and biological chemistry.^[1] The data presented herein has been compiled from various chemical databases and is supplemented with detailed experimental protocols for the determination of key physical characteristics.

Core Physical and Chemical Properties

2-Cyanobutanoic acid, with the CAS number 51789-75-4, is an organic compound featuring a four-carbon chain with a carboxylic acid group at one end and a cyano group at the second carbon position.^{[1][2]} This structure imparts specific chemical reactivity and physical properties to the molecule.^[1]

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical and chemical properties of **2-Cyanobutanoic acid**.

| Property | Value | Source |
|-------------------|-----------------------------|--------|
| IUPAC Name | 2-cyanobutanoic acid | [1] |
| CAS Number | 51789-75-4 | [1][2] |
| Molecular Formula | C5H7NO2 | [1][2] |
| Molecular Weight | 113.116 g/mol | [2] |
| Boiling Point | 266.4 °C at 760 mmHg | [2] |
| Density | 1.137 g/cm ³ | [2] |
| pKa (Predicted) | 2.56 ± 0.10 | [2] |
| Flash Point | 114.9 °C | [2] |
| Vapor Pressure | 0.0025 mmHg at 25°C | [2] |
| LogP | 0.62078 | [2] |
| Canonical SMILES | <chem>CCC(C#N)C(=O)O</chem> | [1][2] |
| InChI Key | XNINAOUGJUYOQX-UHFFFAOYSA-N | [1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the primary physical properties of organic compounds like **2-Cyanobutanoic acid**.

1. Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid.[3] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[3][4] Impurities tend to lower and broaden the melting point range.[3][5]

- Methodology (Capillary Method):
 - A small amount of the finely powdered solid is packed into a capillary tube, which is sealed at one end.[6]

- The capillary tube is attached to a thermometer and placed in a heating bath (such as a Thiele tube filled with oil) or a melting point apparatus (like a Mel-Temp).[\[3\]](#)[\[5\]](#)
- The sample is heated slowly, at a rate of about 2°C per minute, to ensure uniform temperature distribution.[\[3\]](#)
- The temperatures at which melting begins and is complete are recorded as the melting point range.[\[3\]](#)[\[6\]](#)
- An initial rapid determination can be performed to find an approximate melting point, followed by a slower, more careful measurement.[\[3\]](#)

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[7\]](#) It is a crucial physical property for characterizing and purifying volatile liquids.[\[8\]](#)

- Methodology (Capillary Method):
 - A small amount of the liquid is placed in a fusion tube.[\[9\]](#)
 - A capillary tube, sealed at one end, is placed inverted into the fusion tube.[\[9\]](#)[\[10\]](#)
 - The setup, along with a thermometer, is heated slowly and uniformly in a heating block or Thiele tube.[\[9\]](#)
 - As the liquid heats, trapped air will exit the capillary tube.[\[11\]](#) The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted.[\[9\]](#)
 - The apparatus is then allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[\[11\]](#)

3. pKa Determination

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid in solution.[\[12\]](#)

- Methodology (Titration):
 - A solution of the acid with a known concentration is prepared.
 - A strong base of known concentration is slowly added to the acid solution.
 - The pH of the solution is monitored throughout the titration using a pH meter.[\[12\]](#)
 - The data is plotted as pH versus the volume of base added, generating a titration curve.
 - The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[\[13\]](#)
- Methodology (Spectroscopy):
 - UV-Vis or NMR spectroscopy can be used to monitor changes in the absorbance or chemical shifts of the compound as a function of pH.[\[12\]](#)[\[13\]](#)
 - A series of solutions with different pH values are prepared.
 - The spectrum of the compound is recorded for each solution.
 - The changes in the spectra reflect the ratio of the protonated and deprotonated forms of the molecule.
 - Plotting the spectral data against pH yields a sigmoid curve, from which the pKa at the inflection point can be determined.[\[13\]](#)

4. Solubility Determination

Solubility tests provide information about the presence of polar functional groups and the molecular size of a compound.[\[14\]](#)

- Methodology (Qualitative):
 - A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[\[14\]](#)
 - A small volume of the solvent (e.g., 0.75 mL) is added in portions.[\[14\]](#)

- The test tube is shaken vigorously after each addition.[14][15]
- The compound is classified as soluble if it dissolves completely, insoluble if none of it dissolves, or partially soluble if a significant amount dissolves.[15]
- This process is repeated with a variety of solvents of different polarities (e.g., water, diethyl ether, 5% NaOH, 5% HCl) to create a solubility profile.[14]

Mandatory Visualization

The following diagram illustrates a general workflow for the experimental determination of the physical properties of an unknown organic compound.

Caption: General workflow for determining the physical properties of an organic compound.

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